molecular formula C17H15FN4O3S2 B2811771 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide CAS No. 441316-12-7

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide

Cat. No.: B2811771
CAS No.: 441316-12-7
M. Wt: 406.45
InChI Key: RNRXKRXRMMXRSM-UHFFFAOYSA-N
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Description

This compound features a 3-fluorobenzamide core linked to a phenylsulfamoyl group substituted with a 5-ethyl-1,3,4-thiadiazole ring. The compound’s design aligns with bioactive sulfonamide-thiadiazole hybrids, which are explored for kinase inhibition, antimicrobial, or anticancer applications .

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-8-6-13(7-9-14)19-16(23)11-4-3-5-12(18)10-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRXKRXRMMXRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonamide group is then introduced via sulfonation reactions, followed by the coupling of the fluorobenzamide moiety through amide bond formation. Reaction conditions such as temperature, solvent, and catalysts are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformation while minimizing side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have shown that compounds similar to N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide exhibit promising antimicrobial properties. The thiadiazole moiety is known for its ability to disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics. Research indicates that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including resistant ones .

Anti-Cancer Properties
The compound has also been investigated for its anti-cancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The fluorobenzamide group may enhance the compound's ability to penetrate cellular membranes and target cancerous tissues more effectively .

Enzyme Inhibition
this compound has been studied as a potential inhibitor of certain enzymes involved in disease processes. For instance, it has shown promise in inhibiting carbonic anhydrase, an enzyme linked to tumor growth and metastasis. This inhibition could lead to reduced tumor progression and improved patient outcomes .

Agrochemical Applications

Pesticidal Activity
The compound's structural features suggest potential applications in pest control. Its efficacy against various pests has been documented in several studies. For example, formulations containing this compound have demonstrated higher insecticidal activity compared to traditional pesticides, particularly against aphids and other soft-bodied insects. This makes it a candidate for developing environmentally friendly pesticides that minimize harm to non-target organisms .

Plant Growth Regulation
Research indicates that this compound may act as a plant growth regulator. Its application can enhance plant resilience against biotic stressors by modulating hormonal pathways involved in growth and defense mechanisms. This property could be particularly beneficial in sustainable agriculture practices aimed at improving crop yields without relying heavily on synthetic fertilizers .

Environmental Science

Bioremediation Potential
The compound's unique chemical properties also suggest applications in environmental remediation. Its ability to interact with heavy metals and organic pollutants positions it as a potential agent for bioremediation efforts. Studies are ongoing to evaluate its effectiveness in degrading contaminants in soil and water systems .

Toxicological Assessments
As part of environmental safety assessments, the toxicity of this compound is being evaluated to understand its impact on non-target species and ecosystems. Understanding its toxicity profile is crucial for regulatory approval and safe application in agricultural settings .

Mechanism of Action

The mechanism of action of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways, affecting processes like cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Substitutions on the Benzamide Core

Compound Name Benzamide Substituent Thiadiazole Substituent Molecular Weight (Da) Key Properties/Activities
Target Compound 3-Fluoro 5-Ethyl ~450–520 Enhanced lipophilicity, kinase inhibition (inferred)
3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide 3,4,5-Triethoxy 5-Ethyl 520.62 Increased solubility (ethoxy groups), potential reduced CNS penetration
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide 3-Nitro 5-Ethylsulfanyl 352.37 Electron-withdrawing nitro group may improve oxidative stability
N-(2-Fluorophenethyl)-3-(6-methoxypyridin-3-yl)-5-(((4-(N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)amino)methyl)benzamide (5i) 3-(6-Methoxypyridin-3-yl) 5-Methyl 539.11 Potent PI3Kα inhibitor (IC₅₀ < 10 nM); methyl group may reduce metabolic stability vs. ethyl

Key Observations :

  • Fluorine vs. Nitro/Methoxy : The 3-fluoro substituent balances lipophilicity and electronic effects, avoiding the metabolic liabilities of nitro groups and the bulkiness of methoxy-pyridine .
  • Ethyl vs. Methyl Thiadiazole : Ethyl groups confer better metabolic stability than methyl, as seen in PI3Kα inhibitors where ethyl analogs show prolonged half-lives .

Thiadiazole vs. Oxadiazole Bioisosteres

Compound Name Heterocycle Core Substituents Biological Activity
Target Compound 1,3,4-Thiadiazole 5-Ethyl Kinase inhibition (hypothesized)
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide 1,3,4-Oxadiazole 5-Thioxo Antimicrobial/antifungal activity

Key Observations :

  • Thiadiazole vs. Oxadiazole : Thiadiazoles (sulfur-containing) exhibit stronger electron-withdrawing effects, enhancing binding to enzymes like kinases, whereas oxadiazoles (oxygen-containing) are more polar, favoring solubility .

Sulfamoyl-Linked Pharmacophores

Compound Name Sulfamoyl Group Modification Activity
Target Compound Phenyl-(5-ethyl-thiadiazole) Kinase/anticancer focus
N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide Chromene-carboxamide Antiproliferative (inferred)
Sulfentrazone (pesticide) Difluoromethyl-triazole Herbicidal

Key Observations :

    Biological Activity

    N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound features a thiadiazole ring, a sulfonamide group, and a fluorinated benzamide moiety. Its IUPAC name is this compound, with a molecular formula of C20H18FN5O3S3. The presence of the thiadiazole and sulfonamide groups suggests potential bioactivity against various biological targets.

    The exact mechanism of action for this compound has not been fully elucidated. However, preliminary studies indicate that it may inhibit specific enzymes and proteins involved in various biological pathways. The compound's structural features allow it to interact with molecular targets effectively, potentially leading to antimicrobial, anticancer, and anti-inflammatory effects .

    Antimicrobial Properties

    Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, benzamide derivatives have been studied for their ability to inhibit bacterial growth and fungal infections. The presence of the thiadiazole moiety is particularly noteworthy as it has been linked to enhanced antimicrobial efficacy .

    Anticancer Activity

    This compound has potential as an anticancer agent. Studies on related compounds suggest that they can inhibit cell proliferation in various cancer cell lines by targeting specific kinases and metabolic pathways. For example, similar benzamide derivatives have shown promise in inhibiting RET kinase activity, which is crucial for tumor growth in certain cancers .

    Anti-inflammatory Effects

    The compound's anti-inflammatory properties may arise from its ability to modulate signaling pathways associated with inflammation. Compounds with similar structural features have demonstrated the capacity to reduce pro-inflammatory cytokine production in vitro .

    Research Findings and Case Studies

    Several studies have explored the biological activity of thiadiazole derivatives:

    • Antimicrobial Study : A study demonstrated that thiadiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
    • Anticancer Evaluation : In vitro assays showed that related benzamide compounds significantly inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
    • Inflammation Modulation : Research indicated that certain benzamide derivatives could downregulate inflammatory markers in macrophages exposed to lipopolysaccharides (LPS), suggesting their potential as anti-inflammatory agents .

    Comparative Analysis

    Compound NameBiological ActivityMechanism
    N-{4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl}acetamideAntimicrobialInhibition of cell wall synthesis
    N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-fluorobenzamideAnticancerInduction of apoptosis
    N-{4-[5-(pyridin-3-yl)-1,2,4-thiadiazole]}benzamideAnti-inflammatoryModulation of cytokine production

    Q & A

    Q. What are the key steps in synthesizing N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-fluorobenzamide, and how is purity ensured?

    The synthesis involves:

    • Thiadiazole core formation : Reacting 5-ethyl-1,3,4-thiadiazol-2-amine with chlorosulfonic acid to create the sulfamoyl intermediate .
    • Coupling reaction : The intermediate is coupled with 3-fluorobenzoyl chloride under basic conditions (e.g., pyridine) to form the benzamide linkage .
    • Characterization : Purity is confirmed via NMR (e.g., 1^1H/13^{13}C NMR for structural confirmation) and mass spectrometry (HRMS for molecular weight validation) .

    Q. What analytical techniques are critical for structural elucidation of this compound?

    • Spectroscopy : 1^1H NMR (e.g., aromatic protons at 7.1–7.4 ppm, ethyl group signals at 1.2–3.0 ppm) and 13^{13}C NMR (carbonyl peaks ~165–175 ppm) .
    • Chromatography : TLC or HPLC to monitor reaction progress and purity .
    • X-ray crystallography : For 3D conformational analysis, though this requires high-quality crystals .

    Q. How is the compound’s solubility and bioavailability assessed in preclinical studies?

    • Solubility : Tested in polar (DMSO, ethanol) and aqueous buffers (PBS at varying pH) .
    • LogP determination : Reverse-phase HPLC or shake-flask method to measure partition coefficients .
    • Bioavailability : In vitro assays like Caco-2 cell permeability models .

    Advanced Research Questions

    Q. What structural features of this compound contribute to its anticancer activity?

    Key structural elements and their roles:

    Structural Feature Impact on Activity
    Thiadiazole ringActs as a bioisostere for pyrimidine, disrupting DNA synthesis .
    Sulfamoyl group (-SO2_2NH-)Enhances solubility and target binding via H-bonding .
    3-Fluorobenzamide moietyIncreases metabolic stability and membrane permeability .

    Mechanistic studies suggest inhibition of topoisomerase II or tubulin polymerization .

    Q. How can researchers resolve contradictions in biological activity data across similar thiadiazole derivatives?

    • Comparative SAR studies : Systematically vary substituents (e.g., ethyl vs. methyl groups) and test activity in standardized assays (e.g., MTT for cytotoxicity) .
    • Molecular docking : Use software like AutoDock to predict interactions with targets (e.g., EGFR, PARP) .
    • Meta-analysis : Pool data from multiple studies to identify trends (e.g., fluorinated analogs showing higher potency) .

    Q. What methodologies are used to evaluate the compound’s antimicrobial efficacy?

    • MIC assays : Determine minimum inhibitory concentration against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Time-kill kinetics : Assess bactericidal/fungicidal activity over 24–48 hours .
    • Synergy studies : Combine with standard antibiotics (e.g., ciprofloxacin) to check for additive effects .

    Experimental Design & Optimization

    Q. How can reaction yields be optimized during scale-up synthesis?

    • Continuous flow chemistry : Reduces side reactions and improves heat management .
    • Catalyst screening : Test bases (e.g., NaH, K2_2CO3_3) for coupling efficiency .
    • Solvent optimization : Use acetonitrile or DMF for higher solubility of intermediates .

    Q. What in vivo models are appropriate for pharmacokinetic (PK) studies?

    • Rodent models : Administer compound intravenously/orally and collect plasma samples for LC-MS/MS analysis .
    • Key PK parameters : Measure t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC to assess absorption and clearance .

    Data Analysis & Interpretation

    Q. How are cytotoxicity results (e.g., IC50_{50}) validated for reproducibility?

    • Triplicate assays : Repeat experiments across multiple cell lines (e.g., HeLa, MCF-7) .
    • Positive controls : Use cisplatin or doxorubicin to benchmark activity .
    • Statistical analysis : Apply ANOVA or Student’s t-test to confirm significance (p<0.05p < 0.05) .

    Q. What computational tools aid in predicting metabolite profiles?

    • ADMET predictors : Software like Schrödinger’s QikProp to estimate metabolic sites (e.g., oxidation of ethyl groups) .
    • CYP450 docking : Simulate interactions with cytochrome enzymes to identify potential toxophores .

    Contradictions & Challenges

    Q. Why do some studies report variable IC50_{50}50​ values for this compound?

    Potential factors include:

    • Cell line heterogeneity : Genetic differences in cancer cell models .
    • Assay conditions : Variations in serum concentration or incubation time .
    • Batch purity : Impurities >95% may skew results; validate via HPLC .

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